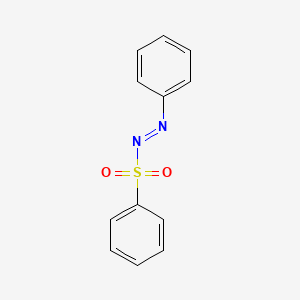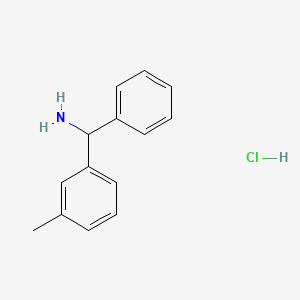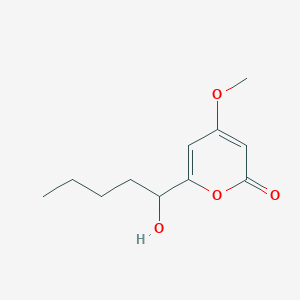
Phenylazo phenyl sulfone
Vue d'ensemble
Description
Phenylazo phenyl sulfone is a chemical compound that contains a total of 28 bonds. It has 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfone .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 28 bonds. There are 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfone .
Chemical Reactions Analysis
Sulfones, including this compound, can participate in various chemical reactions. They can undergo oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes . They can also participate in metal-catalyzed coupling reactions .
Applications De Recherche Scientifique
Decomposition and Radical Formation
- Phenylazo Phenyl Sulfone in Radical Chemistry : Studies have shown that phenylazo p-tolyl sulfone can act as a source of phenyl radicals. The decomposition of this compound in various solvents has been extensively investigated, revealing insights into the nature of the decomposition process and the generation of radicals (Kobayashi et al., 1971).
Photolysis and Aryl Radicals
- Photolysis Studies : Photolysis of phenylazo p-tolyl sulfone leads to the formation of aryl radicals and p-tolylsulfonyl radicals. This process has been examined in various aromatic solvents, which aids in understanding the chemical behavior under light exposure (Kobayashi, Fujii, & Minato, 1972).
Homolysis and Substituent Effects
- Kinetic Study on Homolysis : The rates of homolysis of aryl arylazo sulfones, a category including this compound, have been measured. The influence of substituents on the phenylazo group was found to affect the rates, particularly with electron-releasing substituents (Kojima, Minato, & Kobayashi, 1972).
Radical Reactions and Mechanisms
- Study of Radical Switch Reaction : The thermal decomposition of phenylazo sulfones like t-butyl phenylazo sulfone suggested the occurrence of a novel radical switch reaction between two radicals. This discovery has implications for understanding radical mechanisms in organic chemistry (Kobayashi, Gotoh, & Yoshida, 1987).
Applications in Polymer Science
- Sulfophenylation for Proton-Conducting Membranes : Polysulfone, a polymer, has been modified with pendant sulfonated phenyl groups via sulfophenylation. This modification, using compounds like this compound, shows promise for use in proton-exchange-membrane fuel cells, suggesting potential applications in energy technology (Lafitte, Karlsson, & Jannasch, 2002).
Safety and Hazards
Orientations Futures
Sulfones, including Phenylazo phenyl sulfone, play a pivotal role in modern organic chemistry. They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials. Therefore, sustainable access to this class of molecules is of great interest . The development of new procedures based on the selective functionalization of C–H bonds and the fixation of sulfur dioxide have emerged as novel, enabling tools in recent years .
Propriétés
IUPAC Name |
N-phenyliminobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJZPCIHOLWTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)


![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)

